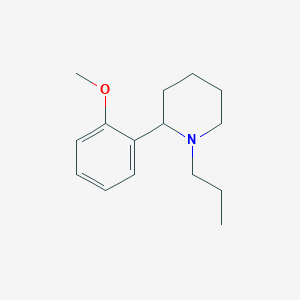

2-(2-Methoxyphenyl)-1-propylpiperidine

CAS No.:

Cat. No.: VC15828636

Molecular Formula: C15H23NO

Molecular Weight: 233.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23NO |

|---|---|

| Molecular Weight | 233.35 g/mol |

| IUPAC Name | 2-(2-methoxyphenyl)-1-propylpiperidine |

| Standard InChI | InChI=1S/C15H23NO/c1-3-11-16-12-7-6-9-14(16)13-8-4-5-10-15(13)17-2/h4-5,8,10,14H,3,6-7,9,11-12H2,1-2H3 |

| Standard InChI Key | LZIHGLHZDYUAMJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1CCCCC1C2=CC=CC=C2OC |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

2-(2-Methoxyphenyl)-1-propylpiperidine (C₁₅H₂₃NO) features a six-membered piperidine ring with two distinct substituents: a 2-methoxyphenyl group at carbon 2 and an n-propyl chain at nitrogen 1. The methoxy group (-OCH₃) at the ortho position of the phenyl ring introduces steric and electronic effects that influence molecular interactions . The compound’s SMILES notation (CCCN1C(C2=CC=CC=C2OC)CCCC1) confirms its connectivity, while its InChI key provides a standardized descriptor for database searches .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃NO |

| Molecular Weight | 233.35 g/mol |

| SMILES | CCCN1C(C2=CC=CC=C2OC)CCCC1 |

| Topological Polar SA | 29.5 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

The absence of hydrogen bond donors and moderate polar surface area (29.5 Ų) suggests moderate blood-brain barrier permeability, a trait shared with neuroactive piperidine analogs .

Synthetic Approaches and Optimization

Core Piperidine Functionalization

The synthesis of 2-(2-methoxyphenyl)-1-propylpiperidine typically begins with N-alkylation of a piperidine precursor. A method analogous to the preparation of 3-phenylpiperidine-2,6-dione derivatives involves refluxing piperidine with 1-bromopropane in acetone under basic conditions (K₂CO₃) to install the propyl group . Subsequent Friedel-Crafts alkylation or Ullmann coupling introduces the 2-methoxyphenyl moiety. For example, reacting 1-propylpiperidine with 2-methoxyiodobenzene in the presence of a copper catalyst yields the target compound .

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles in regioselectivity and byproduct formation. The methoxy group’s ortho position complicates electrophilic substitution, often requiring directing groups or protective strategies. Pilot-scale batches reported by Ambeed highlight yields of 60–70% after chromatographic purification, with residual solvents (e.g., acetone) below 0.1% .

Physicochemical and Spectroscopic Profiles

Stability and Solubility

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in organic solvents like chloroform and dimethyl sulfoxide. Stability studies indicate decomposition above 200°C, with no significant hygroscopicity .

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.25–6.80 (m, 4H, aromatic), 3.85 (s, 3H, OCH₃), 3.10–2.70 (m, 6H, piperidine H), 1.60–1.20 (m, 5H, propyl CH₂ and CH₃) .

-

IR (KBr): 2940 cm⁻¹ (C-H stretch), 1245 cm⁻¹ (C-O-C), 1110 cm⁻¹ (piperidine ring) .

| Code | Precautionary Statement |

|---|---|

| P261 | Avoid breathing dust or vapors |

| P280 | Wear protective gloves/eye gear |

| P305 | If in eyes, rinse cautiously |

Applications in Scientific Research

Neuroscience Probes

The compound’s potential dopamine receptor affinity positions it as a candidate for PET radioligands. Isotopic labeling (e.g., ¹¹C at the methoxy group) could enable in vivo imaging of D2 receptors, akin to [¹¹C]raclopride .

Organic Synthesis Intermediate

Its reactive piperidine nitrogen and aromatic ring facilitate further derivatization. For example, sulfonylation at N1 produces analogs with enhanced pharmacokinetic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume